- Preparation of azacyclyl-substituted arylthienopyrimidinones as melanin concentrating hormone receptor type I (MCH1R) antagonists., World Intellectual Property Organization, , ,
Cas no 946604-99-5 (methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate)

946604-99-5 structure
상품 이름:methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate
CAS 번호:946604-99-5
MF:C11H14BrNO4S
메가와트:336.202161312103
MDL:MFCD19441868
CID:1028316
PubChem ID:57356848
methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate 화학적 및 물리적 성질
이름 및 식별자
-
- Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
- 3-(tert-butoxycarbonyl)amino-5-bromo-thiophene-2-carboxylic acid methyl ester
- 5-BROMO-3-TERT-BUTOXYCARBONYLAMINO-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER
- methyl 5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate
- Methyl 5-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-thiophenecarboxylate (ACI)
- methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate
- SCHEMBL101455
- DTXSID70723456
- CS-0146986
- METHYL 5-BROMO-3-[(TERT-BUTOXYCARBONYL)AMINO]THIOPHENE-2-CARBOXYLATE
- 5-BroMo-3-tert-butoxycarbonylaMino-thiophene-2-carboxylicacidMethylester
- OQCNMXAYFCAWPE-UHFFFAOYSA-N
- Methyl5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
- DB-358785
- 5-bromo-3-tert-butoxycarbonylaminothiophene-2-carboxylic acid methyl ester
- AKOS022172477
- EN300-1703224
- 946604-99-5
- Methyl 5-bromo-3-((t-butoxycarbonyl)amino)thiophene-2-carboxylate
- methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate
- AS-37352
- MFCD19441868
-
- MDL: MFCD19441868
- 인치: 1S/C11H14BrNO4S/c1-11(2,3)17-10(15)13-6-5-7(12)18-8(6)9(14)16-4/h5H,1-4H3,(H,13,15)
- InChIKey: OQCNMXAYFCAWPE-UHFFFAOYSA-N
- 미소: O=C(NC1=C(C(OC)=O)SC(Br)=C1)OC(C)(C)C
계산된 속성
- 정밀분자량: 334.98269g/mol
- 동위원소 질량: 334.98269g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 5
- 중원자 수량: 18
- 회전 가능한 화학 키 수량: 6
- 복잡도: 332
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.9
- 토폴로지 분자 극성 표면적: 92.9Ų
methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Alichem | A169005024-250mg |
Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |
946604-99-5 | 95% | 250mg |
$265.96 | 2023-08-31 | |
Enamine | EN300-1703224-10.0g |
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |
946604-99-5 | 10g |
$2638.0 | 2023-05-25 | ||
Enamine | EN300-1703224-0.5g |
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |
946604-99-5 | 0.5g |
$589.0 | 2023-09-20 | ||
Enamine | EN300-1703224-0.25g |
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |
946604-99-5 | 0.25g |
$564.0 | 2023-09-20 | ||
Enamine | EN300-1703224-5.0g |
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |
946604-99-5 | 5g |
$1779.0 | 2023-05-25 | ||
Enamine | EN300-1703224-1g |
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |
946604-99-5 | 1g |
$614.0 | 2023-09-20 | ||
1PlusChem | 1P0069PB-100mg |
Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |
946604-99-5 | 97% | 100mg |
$235.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1217626-100mg |
Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |
946604-99-5 | 96% | 100mg |
¥1514.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTM271-100mg |
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |
946604-99-5 | 95% | 100mg |
¥1145.0 | 2024-04-16 | |
Ambeed | A187367-250mg |
Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |
946604-99-5 | 96% | 250mg |
$275.0 | 2024-08-02 |
methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate 합성 방법
Synthetic Routes 1
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 30 min, -78 °C
1.2 Reagents: 1,2-Dibromotetrafluorobenzene ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
1.2 Reagents: 1,2-Dibromotetrafluorobenzene ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
참조
Synthetic Routes 2
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
참조
- Preparation of novel amino alcohol-substituted arylthienopyrimidinones, process for their preparation and their use as medicaments, World Intellectual Property Organization, , ,
Synthetic Routes 3
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; cooled
참조
- Preparation of macromolecule-supported thienoazepine derivatives for treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 4
반응 조건
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ; rt → 5 °C; 5 °C; rt; overnight, rt
참조
- Compound and method for preparing substituted [5,6]cyclic-4(3h)-pyrimidone compound from same, World Intellectual Property Organization, , ,
Synthetic Routes 5
반응 조건
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ; 5 °C; overnight, rt
참조
- Compound with 3-amino-5-(3-fluoropyridin-4-yl)thiophene-2-carboxamide structure, its preparation method and application method for preparing substituted [5,6]cyclo-4(3H)-pyrimidinone compound by deprotection ring-closure reaction, China, , ,
Synthetic Routes 6
반응 조건
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; rt → 0 °C; 20 min, 0 °C; 15 h, rt
참조
- Preparation of substituted [5,6]cyclic-4(3H)-pyrimidinones as anticancer agents, World Intellectual Property Organization, , ,
Synthetic Routes 7
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1.5 h, -78 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
참조
- Preparation of heterocyclic compounds as PARP1 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 8
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; cooled
참조
- Preparation of thienoazepine immunoconjugates for treatment of cancer, World Intellectual Property Organization, , ,
methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Raw materials
- Methyl 3-amino-5-bromothiophene-2-carboxylate
- Di-tert-butyl dicarbonate
- methyl 3-(tert-butoxycarbonylamino)thiophene-2-carboxylate
methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Preparation Products
methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate 관련 문헌
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
5. Book reviews
946604-99-5 (methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate) 관련 제품
- 1803879-24-4(3-Bromo-1-(4-bromo-2-nitrophenyl)propan-1-one)
- 909785-34-8(Benzene, 1-(methylthio)-4-propyl-)
- 6954-65-0(1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione)
- 84478-76-2(1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene)
- 49556-16-3(Neodecanoic acid,tin(2+) salt (2:1))
- 179685-74-6(Carbamic acid, [(2R)-2,6-dimethyl-5-heptenyl]-, phenylmethyl ester)
- 2227770-67-2((2R)-4-(3-fluoropyridin-2-yl)butan-2-ol)
- 116167-44-3(2-(1-methyl-1H-imidazol-5-yl)ethanethioamide)
- 1592444-70-6(1-bromo-3-2-iodo-1-(pentyloxy)ethylbenzene)
- 476367-09-6(N-{5-(2H-1,3-benzodioxol-5-yl)methyl-3-cyano-4-methylthiophen-2-yl}-4-bromobenzamide)
추천 공급업체
Amadis Chemical Company Limited
(CAS:946604-99-5)methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate

순결:99%/99%
재다:250mg/1g
가격 ($):248.0/544.0